
2,3-Quinoxalinedione, 1-cyclopropyl-1,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is an organic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoxalinedione, a bicyclic compound known for its diverse biological activities. This compound is of interest in various fields of research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. The reaction is typically carried out at room temperature using a simple grinding method, which offers high atom economy and efficiency .
Industrial Production Methods
While specific industrial production methods for 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione are not widely documented, the general approach involves the condensation of dimethyloxalate with o-phenylenediamine, followed by cyclization to form the desired product .
化学反应分析
Types of Reactions
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
作用机制
The mechanism of action of 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an antagonist of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family, which are involved in excitatory neurotransmission . This interaction can modulate synaptic transmission and has implications for neurological research.
相似化合物的比较
Similar Compounds
Quinoxalinedione: Shares the same bicyclic core structure and exhibits similar biological activities.
1,4-dihydroquinoxaline-2,3-dione: A closely related compound with similar synthetic routes and applications.
Quinazoline-2,4-dione: Another related compound with pharmacological relevance.
Uniqueness
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxalinedione derivatives and may contribute to its specific pharmacological properties.
属性
分子式 |
C11H9N2O2+ |
|---|---|
分子量 |
201.20 g/mol |
IUPAC 名称 |
1-cyclopropylquinoxalin-1-ium-2,3-dione |
InChI |
InChI=1S/C11H9N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2/q+1 |
InChI 键 |
QEKDVUAPAOLJRY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1[N+]2=C3C=CC=CC3=NC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


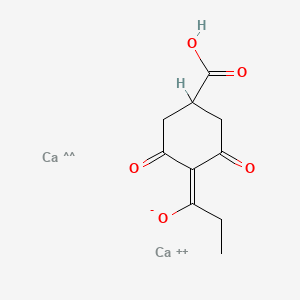
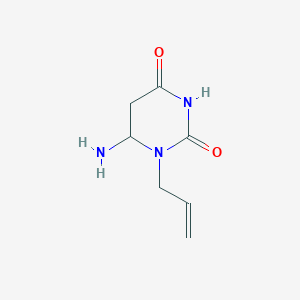
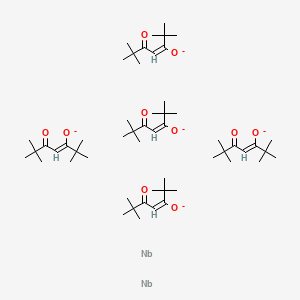
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
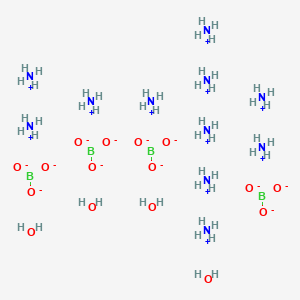
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)
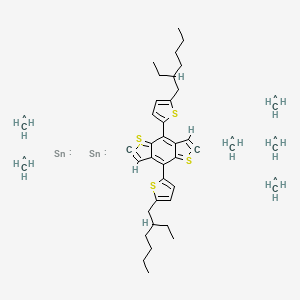

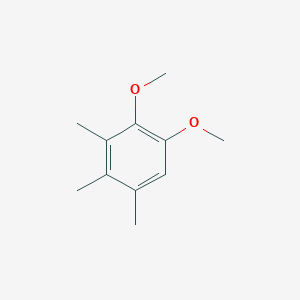
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
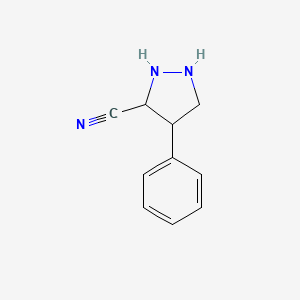
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
